benzyl N-(2-cyanoethyl)carbamate

Description

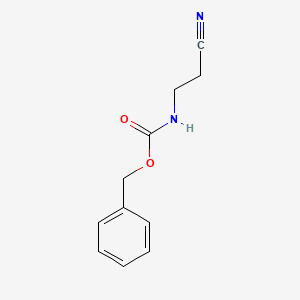

Benzyl N-(2-cyanoethyl)carbamate is a carbamate derivative characterized by a benzyl group attached to the carbamate nitrogen and a 2-cyanoethyl side chain. Carbamates are widely utilized in medicinal chemistry as protecting groups for amines and as bioactive motifs due to their stability and hydrogen-bonding capabilities . The 2-cyanoethyl group introduces polarity and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to other substituents.

Properties

CAS No. |

18877-96-8 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

benzyl N-(2-cyanoethyl)carbamate |

InChI |

InChI=1S/C11H12N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H,13,14) |

InChI Key |

KTPATXCSHZCTMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares benzyl N-(2-cyanoethyl)carbamate with related compounds from the evidence:

| Compound Name | Substituents/Modifications | Yield (%) | Melting Point (°C) | Key Properties/Activities |

|---|---|---|---|---|

| This compound | 2-Cyanoethyl side chain | N/A | N/A | Hypothesized polarity, moderate stability |

| Benzyl N-(2-tert-butoxyethyl)carbamate (2n) | tert-Butoxy group | 98 | 42.0–43.0 | High yield, low melting point |

| Benzyl N-(benzyloxyphenyl)carbamate (2m) | Benzyloxyphenyl substituent | 98 | 103.5–105.0 | High crystallinity, rigid structure |

| 4-Fluorobenzyl carbamate (2a) | Fluorine at benzyl position | N/A | N/A | Enhanced biochemical potency (Table S1) |

| Benzyl carbamate (2b) | Unsubstituted benzyl carbamate | N/A | N/A | 20-fold higher activity vs. non-benzyl analogs |

Key Observations :

- Substituent Effects : The tert-butoxy group in 2n reduces steric hindrance, enabling high synthetic yields (98%) but lowers melting points compared to aromatic substituents (e.g., 2m at 103.5–105.0°C) .

- Electronic Modifications : Fluorine substitution (2a) enhances biochemical potency, likely due to increased electron-withdrawing effects and improved target binding .

- Biological Relevance : The benzyl carbamate moiety itself (2b) is critical for activity, as its removal (2c) reduces inhibitory effects by >20-fold in EGFR assays .

Anticancer Potential

- Antimetastatic Effects : Benzyl carbamate derivatives (e.g., compound 6 in ) inhibit prostate cancer cell invasion (PC-3M-CT+ line) by disrupting HIF-1 signaling. The benzyl group’s hydrophobicity may enhance membrane permeability compared to phenyl analogs .

- Enzyme Inhibition: In EGFR/HER2 assays, benzyl carbamates with deep hydrophobic pocket interactions (e.g., 2b) show superior activity, suggesting the 2-cyanoethyl variant could similarly leverage steric and electronic effects for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.